Nitrendipine Propyl-d7 Ester
Description
Properties
Molecular Formula |
C₁₉H₁₅D₇N₂O₆ |
|---|---|
Molecular Weight |
381.43 |
Synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-Propyl-d7 Ester; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl Propyl-d7 Ester; |
Origin of Product |
United States |
Synthetic Methodologies for Nitrendipine Propyl D7 Ester
Precursor Selection and Strategic Chemical Modifications
The synthesis of Nitrendipine (B1678957) Propyl-d7 Ester fundamentally relies on the strategic selection of precursors and controlled chemical modifications to introduce the deuterium-labeled propyl group onto the nitrendipine core.
Derivatization of the Nitrendipine Core Structure
The foundational precursor for this synthesis is Nitrendipine. The structure of Nitrendipine, a 1,4-dihydropyridine (B1200194) derivative, features two different ester groups at the C3 and C5 positions of the dihydropyridine (B1217469) ring. The synthesis of this core structure is typically achieved through the Hantzsch dihydropyridine synthesis. This well-established one-pot condensation reaction involves an aldehyde (3-nitrobenzaldehyde), a β-ketoester (ethyl acetoacetate), and an enamine or ammonia. To create the unsymmetrical ester arrangement of nitrendipine (a methyl ester and an ethyl ester), a modified Hantzsch synthesis is employed, often involving the sequential reaction of the precursors.
For the synthesis of Nitrendipine Propyl-d7 Ester, the pre-existing ethyl ester group on the nitrendipine molecule is the target for chemical modification. This strategic derivatization allows for the specific introduction of the deuterated propyl chain.
Role of Deuterated Propanol-d7 in Esterification
The key reagent for introducing the isotopic label is Deuterated Propanol-d7 (CD3CD2CD2OH). This alcohol serves as the source of the deuterated propyl group that will replace the ethyl group of the original nitrendipine molecule. The high isotopic purity of the Deuterated Propanol-d7 is crucial for achieving a high level of deuterium (B1214612) enrichment in the final product, which is essential for its function as an internal standard. The esterification or transesterification reaction facilitates the incorporation of this deuterated alcohol into the nitrendipine structure.
Detailed Synthetic Pathways
The conversion of nitrendipine to its propyl-d7 ester analog is most commonly achieved through an acid-catalyzed ester exchange, also known as transesterification.
Acid-Catalyzed Ester Exchange Mechanisms
Transesterification is an equilibrium process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. In this specific synthesis, the ethyl group of nitrendipine's ethyl ester is exchanged with the propyl-d7 group from Deuterated Propanol-d7. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the deuterated propanol (B110389).
The mechanism proceeds through a tetrahedral intermediate. Following the nucleophilic attack, a proton transfer occurs, and the original ethoxy group is eliminated as ethanol (B145695), which is non-deuterated. The subsequent deprotonation of the carbonyl group regenerates the acid catalyst and yields the final product, this compound. To drive the equilibrium towards the desired product, a large excess of Deuterated Propanol-d7 is often used.
Reaction Conditions and Optimization Parameters (e.g., Reflux Conditions, Catalyst Selection)
The efficiency of the acid-catalyzed transesterification is highly dependent on the reaction conditions. Several parameters must be optimized to maximize the yield and purity of the final product.
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Typical Range/Options | Purpose of Optimization |
| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA), Hydrochloric acid (HCl) | To achieve a high reaction rate with minimal side reactions. The choice of catalyst can influence the reaction time and temperature required. |
| Catalyst Concentration | 0.5 - 5 mol% | To ensure a sufficient rate of reaction without causing degradation of the starting material or product. |
| Solvent | Excess Deuterated Propanol-d7, or an inert high-boiling solvent like toluene (B28343) or xylene | Using excess deuterated propanol as the solvent helps to drive the reaction equilibrium towards the product. An inert solvent can aid in azeotropic removal of the ethanol byproduct. |
| Temperature | 80 - 120 °C (Reflux) | To provide sufficient energy to overcome the activation energy of the reaction. Reflux conditions are often employed to maintain a constant temperature and prevent loss of volatile reagents. |
| Reaction Time | 4 - 24 hours | Monitored by techniques like TLC or HPLC to determine the point of maximum conversion of the starting material. |
| Removal of Byproducts | Azeotropic distillation | The removal of ethanol as it is formed shifts the equilibrium to favor the formation of the desired deuterated ester. |
Optimization of these parameters is crucial for an efficient synthesis. For instance, while higher temperatures can increase the reaction rate, they may also lead to the degradation of the dihydropyridine ring. Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe without compromising the integrity of the molecule.
Isotopic Incorporation and Enrichment Techniques
The primary goal of this synthesis is to produce this compound with a high degree of isotopic enrichment. The level of deuterium incorporation is critical for the compound's utility as an internal standard.
The primary technique to ensure high isotopic enrichment is the use of a highly enriched precursor, in this case, Deuterated Propanol-d7 with an isotopic purity of 98% or greater.
Table 2: Analytical Techniques for Isotopic Enrichment and Purity Analysis
| Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product, with the mass shift corresponding to the incorporation of seven deuterium atoms. It can also be used to quantify the percentage of deuterated versus non-deuterated species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to confirm the absence of signals corresponding to the propyl protons, while ²H NMR will show the signals for the incorporated deuterium atoms. This provides information on the location and extent of deuteration. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the chemical purity of the final product, separating it from any unreacted starting material or byproducts. |
These analytical methods are essential for quality control and to ensure that the synthesized this compound meets the required specifications for its intended application in quantitative analysis.
Methods for Minimizing Partially Deuterated Byproducts
Partially deuterated byproducts, where the propyl group contains fewer than seven deuterium atoms, can arise from incomplete deuteration of the starting material or from H/D exchange during the synthesis.
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, helps to prevent side reactions that could potentially lead to the formation of byproducts.
Control of Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions and potentially H/D exchange, depending on the specific reaction conditions and reagents used.
Purification of Intermediates: If the synthesis involves multiple steps, purification of any deuterated intermediates is crucial to remove any partially deuterated species before they are carried over to the final product.
Purification and Isolation Procedures
Following the synthesis, a rigorous purification process is necessary to isolate this compound with high chemical and isotopic purity. This typically involves a combination of chromatographic separation and crystallization.
Chromatographic Separation Techniques (e.g., Reverse-Phase HPLC for Isotopic Purity)
High-performance liquid chromatography (HPLC) is a powerful technique for both the purification and the analysis of the isotopic purity of deuterated compounds. cchmc.orgacs.org Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly effective for separating isotopologues. Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated counterparts due to the subtle differences in their physicochemical properties. researchgate.net
The separation of this compound from its non-deuterated (d0) and partially deuterated analogues can be achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The higher mass of deuterium can lead to a slight decrease in the retention time of the deuterated compound. researchgate.net
Table 1: Illustrative Reverse-Phase HPLC Separation of this compound Isotopologues
| Isotopologue | Retention Time (minutes) | Peak Area (%) | Isotopic Purity (%) |
| Nitrendipine Propyl-d0 Ester | 12.5 | 0.5 | - |
| Partially Deuterated Species | 12.3 - 12.4 | 1.5 | - |
| This compound | 12.2 | 98.0 | 98.0 |
This is a hypothetical data table for illustrative purposes.
Crystallization Protocols for Research-Grade Materials
Crystallization is a critical final step to obtain high-purity, research-grade this compound. syrris.comscispace.com The choice of solvent system is paramount and is typically determined through solubility screening experiments. laccei.org A suitable solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
A common crystallization technique is cooling crystallization. The crude product is dissolved in a minimal amount of a suitable hot solvent, and then the solution is slowly cooled to induce the formation of crystals. The slow cooling rate is important for the formation of well-ordered crystals and for the exclusion of impurities from the crystal lattice. nih.gov
Another effective method is anti-solvent crystallization. The compound is dissolved in a solvent in which it is highly soluble, and then an anti-solvent (a solvent in which the compound is poorly soluble) is slowly added to induce precipitation. scispace.com
Table 2: Exemplary Crystallization Protocol for this compound
| Step | Parameter | Value/Description |
| 1. Dissolution | Solvent | Acetonitrile |
| Temperature | 60 °C | |
| 2. Cooling | Cooling Rate | 5 °C per hour |
| Final Temperature | 4 °C | |
| 3. Isolation | Method | Vacuum Filtration |
| 4. Drying | Conditions | 40 °C under vacuum |
This is a hypothetical data table for illustrative purposes.
The purity of the final crystalline product can be assessed by techniques such as HPLC, mass spectrometry to confirm isotopic enrichment, and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure and the location of the deuterium labels. nih.govresearchgate.netrsc.org
Advanced Structural Elucidation and Isotopic Characterization
Spectroscopic Analysis of Deuterium (B1214612) Incorporation and Positional Specificity
The confirmation of deuterium incorporation in Nitrendipine (B1678957) Propyl-d7 Ester, where the seven hydrogen atoms of the propyl group are replaced by deuterium, relies on a multi-faceted spectroscopic approach. This ensures not only the successful labeling but also the precise location of the isotopes, which is critical for its intended applications, such as in metabolic studies or as an internal standard in quantitative analysis.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. For isotopically labeled molecules like Nitrendipine Propyl-d7 Ester, both proton (¹H) and deuterium (²H) NMR are indispensable for comprehensive characterization.
In the ¹H NMR spectrum of a deuterated compound, the most direct evidence of successful isotopic labeling is the absence of signals corresponding to the replaced protons. In the case of this compound, the signals associated with the propyl group's seven protons are expected to be absent. The propyl group in the non-deuterated analog would typically exhibit distinct signals for the methylene (B1212753) (-CH2-) and methyl (-CH3) protons.
Based on the structure of the non-deuterated analog, Nitrendipine Propyl Ester, the expected ¹H NMR signals for the propyl group would be a triplet for the terminal methyl protons and two multiplets for the two methylene groups. The absence of these specific signals in the ¹H NMR spectrum of this compound serves as primary evidence of successful deuteration at the propyl moiety. The remaining signals corresponding to the dihydropyridine (B1217469) ring, the methyl groups on the ring, the methoxy (B1213986) group, and the aromatic ring protons would remain, confirming the integrity of the rest of the molecule.
Table 1: Comparison of Expected ¹H NMR Signals for the Propyl Group
| Compound | Expected Signals for Propyl Group | Significance |
|---|---|---|
| Nitrendipine Propyl Ester | Present (triplet and two multiplets) | Indicates the presence of protons in the propyl group. |
While ¹H NMR provides indirect evidence through signal absence, deuterium (²H) NMR offers direct confirmation of deuterium incorporation. Since deuterium has a nuclear spin of I=1, it is NMR active. A ²H NMR spectrum of this compound would exhibit signals at chemical shifts corresponding to the positions of the deuterium atoms.
The chemical shift values in ²H NMR are analogous to those in ¹H NMR. Therefore, one would expect to observe signals in the region where the propyl group protons would typically resonate. The presence of these signals in the ²H NMR spectrum provides unequivocal proof of the presence and location of the deuterium atoms within the propyl ester group. The multiplicity of the signals in ²H NMR can sometimes be observed, although line broadening is more common for quadrupolar nuclei like deuterium.
Table 2: Expected NMR Observations for this compound
| NMR Technique | Expected Observation | Interpretation |
|---|---|---|
| ¹H NMR | Absence of signals in the region corresponding to propyl protons. | Successful deuteration of the propyl group. |
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and isotopic composition of a compound. For this compound, MS is used to confirm the increase in molecular weight due to the incorporation of seven deuterium atoms.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺).
The molecular weight of non-deuterated Nitrendipine Propyl Ester is approximately 374.39 g/mol . With the replacement of seven protons (atomic mass ~1.008 amu) with seven deuterons (atomic mass ~2.014 amu), the molecular weight of this compound is expected to be approximately 381.43 g/mol . ESI-MS analysis would therefore show a corresponding shift in the mass of the molecular ion.
The most definitive evidence from mass spectrometry for the successful deuteration of Nitrendipine Propyl Ester is the observed mass shift of the molecular ion. The theoretical mass difference between the deuterated and non-deuterated compounds is approximately 7.04 amu.
High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the molecular ion, which can further confirm the elemental composition, including the number of deuterium atoms. The isotopic pattern of the molecular ion cluster in the mass spectrum will also be altered due to the presence of deuterium, providing additional confirmation of the isotopic labeling.
Table 3: Comparison of Expected Molecular Weights and Mass Spectrometry Ions
| Compound | Molecular Formula | Approximate Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |
|---|---|---|---|
| Nitrendipine Propyl Ester | C₁₉H₂₂N₂O₆ | 374.39 | ~375.15 |
Mass Spectrometry (MS) Characterization
Advanced Crystallographic Analysis
Crystallographic techniques are paramount in determining the solid-state conformation of molecules. For this compound, a deuterated analog of a dihydropyridine calcium channel blocker, these methods offer unique insights into the effects of isotopic substitution on the crystal lattice and molecular geometry.
A hypothetical data table for the crystallographic parameters of this compound, based on typical values for similar dihydropyridine structures, is presented below.
| Crystal Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~8-12 |
| c (Å) | ~20-25 |
| β (°) | ~95-105 |
| Volume (ų) | ~2500-3500 |
| Z | 4 |
Note: This table is illustrative and based on general characteristics of dihydropyridine compounds, not on experimental data for this compound.
The dihedral angles within the dihydropyridine ring and the orientation of the substituent groups are crucial for its biological activity. In this compound, key dihedral angles would define the puckering of the dihydropyridine ring and the spatial relationship between the nitrophenyl ring and the ester groups.
Intermolecular interactions, particularly hydrogen bonding involving the N-H group of the dihydropyridine ring and the oxygen atoms of the nitro and ester groups of neighboring molecules, are critical in stabilizing the crystal lattice. The replacement of hydrogen with deuterium is known to sometimes subtly influence the strength and geometry of hydrogen bonds. In the case of this compound, the deuteration is on the propyl group, which is not directly involved in the primary hydrogen bonding network of the dihydropyridine core. Therefore, significant alterations to the principal intermolecular hydrogen bonds are not expected.
While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation as neutrons interact with the atomic nucleus, and the scattering length of deuterium is comparable to that of carbon and oxygen. wikipedia.org
A key application of neutron diffraction in the study of this compound would be the precise localization of the seven deuterium atoms on the propyl ester group. nih.gov This technique would provide unambiguous information on the conformation and thermal motion of the deuterated alkyl chain within the crystal lattice. Such data is valuable for understanding the subtle steric and electronic effects of isotopic labeling. The ability of neutron diffraction to accurately map the positions of deuterium atoms is instrumental in studies of kinetic isotope effects and in understanding enzyme-substrate interactions where the orientation of such groups is critical. stfc.ac.uk
Vibrational Spectroscopy for Bond Analysis (e.g., Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" based on its chemical bonds and structure. nih.govscitepress.org For this compound, these methods are particularly useful for confirming the incorporation of deuterium and analyzing its effect on the molecular vibrations. libretexts.org
The most significant impact of deuteration on the vibrational spectrum is the shift of stretching and bending frequencies involving the C-D bonds to lower wavenumbers compared to the corresponding C-H bonds. libretexts.org This is due to the heavier mass of the deuterium atom. The theoretical frequency shift for a simple C-H vs. C-D stretch is approximately a factor of 1/√2 (~0.71).
In the IR and Raman spectra of this compound, one would expect to observe the appearance of new bands in the 2100-2260 cm⁻¹ region, which are characteristic of C-D stretching vibrations. Concurrently, a decrease in the intensity of the C-H stretching bands associated with the propyl group (typically in the 2850-2960 cm⁻¹ region) would be anticipated.
The table below summarizes the expected vibrational frequency ranges for the propyl group in both the deuterated and non-deuterated forms.
| Vibrational Mode | Non-Deuterated (C-H) Wavenumber (cm⁻¹) | Deuterated (C-D) Wavenumber (cm⁻¹) |
| C-H/C-D Stretching | 2850 - 2960 | 2100 - 2260 |
| C-H/C-D Bending | 1370 - 1470 | ~970 - 1040 |
Note: This table presents expected frequency ranges and is not based on specific experimental data for this compound.
The analysis of these spectral shifts provides direct evidence of successful isotopic labeling and can offer insights into the vibrational coupling within the molecule. aip.org Both IR and Raman spectroscopy are powerful, non-destructive techniques that complement crystallographic data by providing information about the bonding and functional groups within the molecule. americanpharmaceuticalreview.com
Analytical Method Development and Validation for Research Applications
Development of Quantitative Analytical Methodologies
The accurate quantification of analytes in biological samples is a cornerstone of pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Nitrendipine (B1678957) Propyl-d7 Ester, is a widely accepted approach to ensure the reliability of these measurements, especially in complex matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in complex mixtures. This method offers high selectivity and sensitivity, making it ideal for bioanalytical applications. The development of an LC-MS/MS method for a study involving Nitrendipine Propyl-d7 Ester as an internal standard would involve the optimization of both the chromatographic separation and the mass spectrometric detection.
The chromatographic conditions are developed to achieve a clear separation of the analyte (e.g., Nitrendipine) and the internal standard from other matrix components, ensuring that the measurement is not affected by interfering substances. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides a high degree of selectivity. In this mode, a specific precursor ion of the molecule of interest is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole.
For Nitrendipine and its deuterated analog, the precursor ions would correspond to their protonated molecules ([M+H]⁺). The seven deuterium (B1214612) atoms in this compound result in a mass shift of 7 atomic mass units compared to the unlabeled compound, allowing for their distinct detection by the mass spectrometer. The selection of unique and stable precursor-product ion transitions for both the analyte and the internal standard is a critical step in method development to prevent cross-talk and ensure specificity.
Illustrative Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nitrendipine | 361.1 | 315.1 |
| This compound | 368.1 | 322.1 |
Note: The m/z values are illustrative and would need to be empirically determined.
In preclinical research, which involves animal studies, biological matrices such as plasma, serum, and tissue homogenates are inherently complex and variable. The use of a stable isotope-labeled internal standard like this compound is highly advantageous in these contexts. scispace.comnih.gov An ideal internal standard should have physicochemical properties very similar to the analyte so that it behaves similarly during sample preparation and analysis. scispace.com Deuterated internal standards are considered the gold standard because their chemical and physical properties are nearly identical to their non-labeled counterparts. scispace.comnih.gov
The addition of a known amount of this compound to the non-human biological samples at the beginning of the sample preparation process allows for the correction of variability that may occur during extraction, chromatography, and ionization. scispace.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the ionization in the mass spectrometer source due to matrix effects will affect both the analyte and the internal standard to a similar extent. scispace.com This ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification of the analyte.
Method Validation Parameters for Research Use
For an analytical method to be considered reliable for research purposes, it must undergo a thorough validation process. The following parameters are essential to establish the performance characteristics of the method.
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of using this compound as an internal standard, selectivity is crucial to ensure that the signals of the analyte and the internal standard are not affected by each other or by other components in the matrix. The 7-dalton mass difference between Nitrendipine and this compound allows for their clear differentiation by the mass spectrometer. The validation of specificity would involve analyzing blank matrix samples to ensure no interfering peaks are present at the retention times and m/z transitions of the analyte and the internal standard.
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. For research applications, this range should cover the expected concentrations of the analyte in the study samples. A calibration curve is typically generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis is then applied, and a correlation coefficient (r²) close to 1.0 indicates a good fit.
Illustrative Linearity Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.545 |
| 100 | 5.090 |
| 500 | 25.450 |
| 1000 | 50.900 |
This data is for illustrative purposes only.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean test results obtained by the method to the true value. It is typically expressed as the percentage of the nominal concentration. Both precision and accuracy are assessed at multiple concentration levels within the dynamic range (e.g., low, medium, and high quality control samples) and on different days to determine both intra-day and inter-day variability.
Illustrative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 3 | 4.5 | 102.3 | 5.1 | 101.5 |
| Medium | 75 | 3.1 | 98.7 | 3.8 | 99.2 |
| High | 750 | 2.5 | 100.5 | 3.2 | 100.9 |
This data is for illustrative purposes only.
Assessment of Deuterium Label Stability During Analytical Procedures
The utility of this compound as an internal standard in quantitative bioanalysis hinges on the stability of its deuterium labels. While stable isotopically labeled (SIL) internal standards are generally preferred for their ability to mimic the analyte's behavior, the stability of the deuterium atoms is a critical parameter that must be assessed during method development. nih.govresearchgate.net Deuterium-labeled compounds can sometimes exhibit unexpected behavior, such as altered retention times or recoveries compared to the non-labeled analyte. nih.govresearchgate.netresearchgate.net
The seven deuterium atoms in this compound are located on the propyl group. These are non-exchangeable hydrogens, meaning they are covalently bonded to carbon atoms and are not readily exchanged with protons from the solvent under typical analytical conditions. This structural feature confers a high degree of stability to the isotopic label. Hydrogen-deuterium (H/D) exchange is a known phenomenon that primarily affects "exchangeable" protons, such as those found in hydroxyl, amine, or amide groups, and is influenced by factors like pH and temperature. nih.gov Since the d7 label is on a stable alkyl chain, significant back-exchange is not anticipated during sample preparation, chromatographic separation, or mass spectrometric detection.
To experimentally verify the stability of the deuterium label, several analytical techniques can be employed. High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment and confirming the structural integrity of deuterated compounds. jfda-online.com By analyzing the full scan mass spectrum, the isotopic distribution can be integrated to calculate the percentage of the deuterated species and identify any potential loss of deuterium. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2H NMR, can also be used to confirm the position and integrity of the deuterium labels. jfda-online.com
During method validation, the stability of this compound should be evaluated under various conditions that it may encounter during the analytical procedure. This includes exposure to different pH values, temperatures, and solvent compositions. The compound's response should be monitored over time in the presence of the non-labeled analyte to ensure that the isotopic ratio remains constant, confirming that no significant H/D exchange is occurring.
Table 1: Key Considerations for Deuterium Label Stability Assessment
| Parameter | Rationale | Analytical Technique |
| Isotopic Purity | To confirm the initial enrichment of the deuterated standard. | HRMS, NMR |
| Back-Exchange | To assess the loss of deuterium under analytical conditions. | LC-MS/MS monitoring of isotopic ratios over time |
| pH Stability | To evaluate the label's stability in acidic and basic media. | Incubation at various pH values followed by LC-MS/MS analysis |
| Temperature Stability | To assess the impact of temperature on label integrity. | Incubation at different temperatures followed by LC-MS/MS analysis |
| Matrix Effects | To ensure the label is stable in the biological matrix of interest. | Spiking into the relevant biological matrix and monitoring over time |
Chromatographic Separation Techniques for this compound and Related Compounds
Effective chromatographic separation is crucial for the accurate quantification of this compound and for resolving it from its non-labeled counterpart, potential metabolites, and impurities.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a well-established and robust technique for the analysis of nitrendipine and its related compounds. nih.gov A developed HPLC method for the separation of nitrendipine from its synthesis impurities can be adapted for this compound. nih.gov Given the structural similarity between the deuterated and non-deuterated forms, the chromatographic behavior is expected to be nearly identical, though minor differences in retention time can sometimes be observed with deuterated compounds. nih.gov
A typical HPLC method would employ a C18 (RP-18) column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. nih.gov The pH of the mobile phase can be adjusted to optimize the separation. nih.gov Detection is commonly performed using a UV detector at a wavelength where nitrendipine exhibits strong absorbance, such as 238 nm. nih.gov
Table 2: Example HPLC Method Parameters for Nitrendipine Analysis
| Parameter | Condition |
| Column | RP-18 |
| Mobile Phase | Methanol:Water (70:30) with pH adjusted to 3 |
| Detection | UV at 238 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Temperature | Ambient |
This table is based on a published method for nitrendipine and serves as a starting point for the analysis of this compound. nih.gov
Method validation for HPLC analysis should be performed according to ICH guidelines and would include assessment of specificity, linearity, accuracy, precision, and robustness. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
For the analysis of this compound, a UPLC method would offer several advantages, particularly in a high-throughput research environment. The increased peak capacity allows for better separation of the analyte from closely related impurities, which is critical for accurate impurity profiling. The shorter run times significantly increase sample throughput.
A UPLC method for this compound would likely be a direct transfer and optimization of an existing HPLC method. The same stationary phase chemistry (e.g., C18) and mobile phase composition can often be used, with adjustments to the gradient and flow rate to leverage the speed and resolution of UPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively large and non-volatile molecule, is not directly amenable to GC-MS analysis without derivatization. Chemical derivatization can be employed to convert the analyte into a more volatile and thermally stable form.
However, for the analysis of potential volatile impurities or degradation products in a research standard of this compound, GC-MS could be a valuable tool. For instance, residual solvents from the synthesis process can be readily identified and quantified using headspace GC-MS. Furthermore, certain synthetic byproducts or degradation products might be sufficiently volatile for GC-MS analysis. For example, a GC-MS method has been developed for the determination of potential genotoxic impurities in the related dihydropyridine (B1217469), nifedipine.
If derivatization were to be considered for the analysis of this compound itself, common approaches include silylation or acylation to block polar functional groups and increase volatility. However, given the availability of robust LC-MS methods, derivatization followed by GC-MS would likely be a secondary or complementary technique for specific applications.
Impurity Profiling and Purity Assessment for Research Standards
Ensuring the purity of a research standard like this compound is paramount for its use in generating accurate and reliable data. Impurity profiling involves the identification and quantification of all potential impurities present in the standard.
Impurities in this compound can originate from the starting materials, intermediates, or side reactions during its synthesis. The synthesis of dihydropyridine derivatives like nitrendipine can lead to several potential impurities. An HPLC method has been developed to separate nitrendipine from impurities arising from the synthesis process, which would be applicable to the deuterated analogue. nih.gov
Potential synthetic byproducts can include:
Starting materials and reagents: Unreacted precursors from the Hantzsch pyridine (B92270) synthesis or other synthetic steps.
Isomeric impurities: Positional isomers that may form during the synthesis.
Oxidation products: The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative. This is a common degradant for this class of compounds.
Byproducts from side reactions: Other unintended reactions that can occur during the synthesis.
The identification of these impurities is typically achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) from the mass spectrometer, which can be used to determine the molecular weight of the impurities. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, and by using NMR spectroscopy.
By understanding the synthetic route of this compound, potential impurities can be predicted, synthesized, and used as reference markers to confirm their presence in the research standard.
Techniques for Ensuring High Isotopic and Chemical Purity for Research
In the realm of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results. This compound, a deuterated analog of a Nitrendipine impurity, serves as an essential tool in such analytical applications. The assurance of its high isotopic and chemical purity is paramount for the integrity of research findings. This is achieved through a combination of sophisticated analytical techniques, each providing a different facet of purity assessment.
Isotopic Purity Assessment by Mass Spectrometry
Mass spectrometry is a cornerstone technique for evaluating the isotopic purity of deuterated compounds like this compound. By analyzing the mass-to-charge ratio of ions, MS can differentiate between the deuterated molecule and its unlabeled analog. High-resolution mass spectrometry (HRMS) is particularly powerful in this context, as it can provide highly accurate mass measurements, allowing for the confident determination of the degree of deuterium incorporation.
In a typical analysis, the mass spectrum of a this compound sample would be expected to show a prominent molecular ion peak corresponding to its deuterated mass. The absence or minimal presence of a peak at the mass of the non-deuterated Nitrendipine Propyl Ester is a key indicator of high isotopic purity. The relative intensities of these peaks can be used to calculate the percentage of isotopic enrichment.
Interactive Data Table: Isotopic Purity of this compound Batches
| Batch Number | Theoretical Mass (m/z) | Measured Mass (m/z) | Isotopic Enrichment (%) |
| NPDE-001 | 381.2057 | 381.2055 | >99.5 |
| NPDE-002 | 381.2057 | 381.2059 | >99.6 |
| NPDE-003 | 381.2057 | 381.2056 | >99.5 |
Note: The data in this table is illustrative and based on typical results for high-purity deuterated standards.
Confirmation of Deuteration Site and Chemical Structure by NMR Spectroscopy
While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the specific location of the deuterium atoms within the molecule. Both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) are utilized.
Chemical Purity Analysis using Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection, is the standard method for determining the chemical purity of this compound. This technique separates the compound of interest from any potential impurities, including the unlabeled analog, synthetic precursors, and degradation products.
The development of a robust HPLC method involves optimizing parameters such as the stationary phase (column), mobile phase composition, and flow rate to achieve adequate separation of all components. The purity is then determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For research-grade standards, a chemical purity of ≥98% is typically required.
Interactive Data Table: Chemical Purity of this compound via HPLC
| Analytical Parameter | Method Details | Result |
| Column | C18 (4.6 x 150 mm, 5 µm) | - |
| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) | - |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 235 nm | - |
| Retention Time | 5.2 min | - |
| Purity (by area %) | - | ≥99.0% |
Note: The data presented is a typical representation of an HPLC method for purity analysis.
Mechanistic and Metabolic Studies Utilizing Stable Isotope Labeling
Investigation of Biotransformation Pathways in In Vitro Systems
In vitro systems, such as liver microsomes, provide a controlled environment to study the metabolic pathways of drug candidates. These systems contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s and esterases.
Enzymatic Hydrolysis of Ester Bonds in Liver Microsomes or Other Cell-Free Systems
One of the primary metabolic pathways for ester-containing drugs is hydrolysis, catalyzed by various esterases present in the liver and plasma. For Nitrendipine (B1678957) Propyl-d7 Ester, the propyl ester bond is a potential site for enzymatic cleavage. In in vitro studies using liver microsomes, it is anticipated that carboxylesterases would hydrolyze the propyl-d7 ester, leading to the formation of the corresponding carboxylic acid metabolite and propan-d7-ol.
The rate of this hydrolysis can be quantified by incubating Nitrendipine Propyl-d7 Ester with liver microsomes and measuring the formation of the carboxylic acid metabolite over time using techniques like liquid chromatography-mass spectrometry (LC-MS).
| Enzyme Source | Substrate | Expected Primary Metabolite | Analytical Technique |
|---|---|---|---|
| Human Liver Microsomes | This compound | Nitrendipine carboxylic acid analog | LC-MS/MS |
| Rat Liver Microsomes | This compound | Nitrendipine carboxylic acid analog | LC-MS/MS |
Oxidative Metabolic Transformations (e.g., O-Demethylation, Nitro Reduction)
The metabolism of nitrendipine is known to be primarily mediated by cytochrome P450 enzymes, with CYP3A4 being a major contributor. mdpi.com The dihydropyridine (B1217469) structure of Nitrendipine is susceptible to several oxidative transformations.
Key oxidative metabolic pathways for the parent compound, nitrendipine, which are also expected for this compound, include:
Dehydrogenation: Oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) analog is a major metabolic step. nih.govnih.gov This reaction is catalyzed by CYP enzymes.
Hydroxylation: The methyl groups on the dihydropyridine ring can undergo hydroxylation. nih.govnih.gov
Oxidative Ester Cleavage: This is another significant biotransformation pathway. nih.gov
While less common for nitrendipine in some species, nitro reduction of the aromatic nitro group has been reported, particularly in mice. nih.gov This process can lead to the formation of an amino metabolite. The potential for this pathway in human liver microsomes would be an area of investigation for this compound.
Role of Deuterium (B1214612) Labeling in Elucidating Rate-Limiting Steps (e.g., Kinetic Isotope Effects)
The deuterium labeling on the propyl group of this compound is strategically placed to investigate the kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, and therefore, reactions that involve the cleavage of a C-D bond will proceed at a slower rate. wikipedia.orgyoutube.com
Non-Human Metabolic Fate and Excretion Studies
To understand the in vivo behavior of a drug, studies in animal models are essential. The use of stable isotope-labeled compounds like this compound is particularly advantageous in these studies.
Application of Stable Isotope Tracers in Animal Models (e.g., Rodents, Canine)
In vivo studies with 14C-labeled nitrendipine have been conducted in rats and dogs to understand its absorption, distribution, metabolism, and excretion. nih.gov Following oral administration, the parent compound is extensively metabolized. nih.govnih.gov
By administering this compound to animal models such as rats or dogs, researchers can trace the fate of the molecule. The deuterium label acts as a unique mass tag that can be easily detected by mass spectrometry. This allows for the differentiation of drug-related material from endogenous compounds in complex biological matrices like plasma, urine, and feces.
| Animal Model | Compound Administered | Primary Excretion Routes of Metabolites | Key Metabolic Pathways Observed |
|---|---|---|---|
| Rat | [14C]Nitrendipine | Feces and Urine nih.gov | Dehydrogenation, Ester Cleavage, Methyl Hydroxylation nih.govnih.gov |
| Dog | [14C]Nitrendipine | Feces and Urine nih.gov | Dehydrogenation, Ester Cleavage, Methyl Hydroxylation, Acetylation of reduced nitro group nih.gov |
Identification and Characterization of Novel Metabolites Using Isotopic Signatures
The presence of the d7-propyl group in this compound creates a distinct isotopic signature in mass spectrometric analysis. When analyzing samples from in vivo studies, metabolites containing the propyl-d7 group will appear as doublets in the mass spectrum when co-administered with the unlabeled compound, or will have a characteristic mass shift if administered alone. This greatly facilitates the identification of drug-related metabolites, even at very low concentrations.
This technique is powerful for identifying both expected and novel metabolites. For example, if a previously unknown metabolite is formed through a reaction involving the propyl group, its deuterated nature would be immediately apparent, aiding in its structural elucidation. nih.gov
Comparative Metabolism Across In Vitro and In Vivo Non-Human Systems
The study of drug metabolism is essential to understand its efficacy and clearance. Comparing metabolic pathways in controlled in vitro environments (like liver microsomes or cell cultures) with those in whole in vivo non-human systems (such as animal models) provides a comprehensive picture of a drug's biotransformation.
Stable isotope-labeled compounds like this compound are instrumental in these comparative studies. The primary metabolic pathway for nitrendipine involves the oxidation of its dihydropyridine ring to the corresponding pyridine analog, a reaction primarily catalyzed by cytochrome P450 enzymes. nih.gov Further metabolism includes the hydrolysis of the ester groups.
In a comparative study, this compound would be introduced to both in vitro and in vivo systems. The mass shift of 7 atomic mass units in the propyl ester group allows researchers to unequivocally track the parent compound and its specific metabolites.
Key Research Objectives in Comparative Metabolism:
Metabolite Identification: Mass spectrometry can distinguish metabolites that retain the propyl-d7 group from those that have undergone hydrolysis at that site.
Pathway Elucidation: By comparing the profile of deuterated metabolites from liver microsomes versus those excreted in the urine or found in the plasma of an animal model, scientists can determine the primary sites of metabolism and identify metabolites formed only in a whole biological system.
Stereoselectivity: Studies using pseudoracemic mixtures, where one enantiomer is labeled and the other is not, have been used to investigate the stereoselective metabolism of nitrendipine. nih.gov A similar approach with this compound could reveal if the ester hydrolysis is stereoselective.
The data below illustrates a hypothetical comparison of metabolite formation, showcasing how deuteration aids in tracking metabolic processes.
Table 1: Hypothetical Comparative Metabolite Analysis
| Metabolite | Description | Detection in In Vitro System (e.g., Liver Microsomes) | Detection in In Vivo System (e.g., Rat Plasma) |
|---|---|---|---|
| M1 (Pyridine Analog) | Oxidation of the dihydropyridine ring, retaining the propyl-d7 ester. | High | High |
| M2 (Hydrolyzed Ester) | Hydrolysis of the propyl-d7 ester, loss of the deuterated moiety. | Moderate | High |
| M3 (Glucuronide Conjugate) | Conjugation of a hydrolyzed metabolite, typically occurring in vivo. | Low/None | Moderate |
Enzymatic Degradation of Ester Moieties (General Research Principles)
The ester functional group in many drugs, including this compound, is susceptible to hydrolysis by a class of enzymes known as esterases. These hydrolases are ubiquitous in the body and play a critical role in both the activation of ester prodrugs and the detoxification of xenobiotics. nih.govnih.gov Lipases, which primarily act on water-insoluble triglycerides, can also exhibit esterase activity towards a variety of substrates. nih.govresearchgate.net
Characterization of Esterase or Lipase (B570770) Activity Towards the Deuterated Ester
To understand the biotransformation of this compound, it is essential to characterize the activity of enzymes that catalyze the cleavage of its ester bond. Esterases and lipases are evaluated for their ability to hydrolyze the deuterated ester, which would release the nitrendipine core and deuterated propanol (B110389). nih.govnih.gov
The characterization process typically involves incubating the deuterated ester with a specific enzyme (e.g., porcine liver esterase, Candida antarctica lipase B) under controlled conditions. nih.gov Key parameters are systematically varied to determine the enzyme's optimal operating conditions and substrate specificity. researchgate.netmdpi.com
Table 2: Typical Parameters for Enzyme Characterization
| Parameter | Description | Typical Finding |
|---|---|---|
| Optimal pH | The pH at which the enzyme exhibits maximum activity. | Most esterases and lipases have optimal activity in the neutral to slightly alkaline range (pH 7-9). nih.gov |
| Optimal Temperature | The temperature at which the reaction rate is highest before denaturation occurs. | Activity generally increases with temperature up to an optimum, often around 37-45°C for enzymes from mammalian sources. nih.govresearchgate.net |
| Substrate Specificity | The preference of the enzyme for different ester substrates. | Esterases often prefer esters with shorter-chain alcohols and acids, while lipases are more active on longer-chain triglycerides. nih.gov |
Influence of Deuteration on Enzymatic Reaction Kinetics
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). einsteinmed.edu Measuring the KIE is a powerful tool for elucidating enzymatic mechanisms. nih.gov The KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to the rate for the heavy isotopologue (kD).
Primary KIE: Observed when a bond to the isotope is broken in the rate-determining step of the reaction. For C-H bond cleavage, this typically results in a kH/kD > 1 (a "normal" KIE).
Secondary KIE: Observed when the bond to the isotope is not broken but its vibrational environment changes between the ground state and the transition state. nih.gov These effects are generally smaller than primary KIEs.
In the case of this compound, the deuterium atoms are on the propyl group and are not directly involved in the ester hydrolysis reaction (i.e., the C-O bond is cleaved, not a C-D bond). Therefore, any observed KIE would be a secondary KIE. The magnitude of this secondary KIE can provide insight into the transition state of the enzymatic reaction. einsteinmed.edunih.gov An inverse KIE (kH/kD < 1) can occur if the transition state has a higher vibrational force constant than the ground state. nih.gov
Table 3: Interpretation of Kinetic Isotope Effects (KIE) in Ester Hydrolysis
| KIE Value (kH/kD) | Type of KIE | General Mechanistic Implication |
|---|---|---|
| ~1 | No significant KIE | The isotopic substitution does not affect the rate-determining step, or the vibrational environment of the C-D bonds does not change significantly in the transition state. |
| > 1 (Normal KIE) | Secondary KIE | Indicates a loosening of C-D bonds in the transition state relative to the ground state. |
| < 1 (Inverse KIE) | Secondary KIE | Suggests a stiffening of C-D bonds in the transition state, which can occur due to steric crowding or changes in hybridization. nih.gov |
Studies on Esterase-Mediated Release of Components (if applicable)
Ester derivatives are often designed as prodrugs, where an esterase in the body cleaves the ester bond to release the active therapeutic agent. nih.govnih.gov Studies on this compound would investigate the efficiency and rate of this release process. Such studies are critical for confirming that the ester can be effectively cleaved to liberate the pharmacologically active nitrendipine core.
Research in this area would involve:
Incubation: The deuterated ester is incubated with purified esterases or biological preparations known to have high esterase activity (e.g., liver homogenates). researchgate.net
Quantification: Over time, samples are taken and analyzed using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the disappearance of the parent ester and the appearance of the hydrolysis products (nitrendipine carboxylic acid precursor and propyl-d7 alcohol).
Kinetic Analysis: The data is used to calculate the rate of release, which can be modeled to understand how quickly the active component becomes available in a biological system. nih.gov
These studies confirm the viability of the ester as a cleavable moiety and provide essential data on the rate of drug liberation, which is fundamental to understanding its potential pharmacokinetic profile.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to study the electronic distribution, geometry, and energetic properties of molecules with a high degree of accuracy. For a molecule such as Nitrendipine (B1678957) Propyl-d7 Ester, methods like Density Functional Theory (DFT) and semi-empirical methods such as PM3 can provide valuable data on its fundamental characteristics.
The conformational landscape of dihydropyridine (B1217469) derivatives is crucial for their biological activity. acs.orgresearchgate.netacs.org Quantum chemical methods are well-suited to explore this landscape.
PM3 (Parameterized Model number 3): PM3 is a semi-empirical method that is computationally less expensive than DFT, making it suitable for initial conformational searches or for studying larger systems. sapub.orgddtjournal.com While less accurate than DFT, PM3 can provide a good qualitative understanding of the molecular shape and the rotational barriers of the substituent groups. For Nitrendipine Propyl-d7 Ester, a PM3 calculation could efficiently map out the potential energy surface associated with the rotation of the propyl-d7 ester and the nitrophenyl groups.
Table 1: Representative Calculated Geometrical Parameters for a Dihydropyridine Core (based on literature for similar compounds)
| Parameter | Typical Calculated Value | Method |
| Dihydropyridine Ring Puckering Angle | 10-20° | DFT (B3LYP/6-31G) |
| Phenyl Ring Torsion Angle | 80-100° | DFT (B3LYP/6-31G) |
| C-N Bond Length (DHP Ring) | 1.38-1.40 Å | DFT (B3LYP/6-31G) |
| C=C Bond Length (DHP Ring) | 1.35-1.37 Å | DFT (B3LYP/6-31G) |
Note: This table presents typical values for dihydropyridine compounds as specific calculated data for this compound is not available.
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the characterization of molecules.
NMR Chemical Shifts: The prediction of NMR chemical shifts is a powerful application of DFT. science.govgithub.io By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, one can obtain theoretical ¹H and ¹³C NMR chemical shifts. nih.govnih.govrsc.org For this compound, this would involve calculating the shifts for the protons and carbons of the dihydropyridine core, the nitrophenyl ring, and the methyl ester group. The deuterium (B1214612) substitution in the propyl group would lead to the absence of corresponding ¹H signals and characteristic changes in the ¹³C NMR spectrum, such as triplet patterns for the deuterated carbons due to spin-spin coupling with deuterium (spin I=1). The isotope effect on the chemical shifts of neighboring carbons is generally small but can be computationally modeled. acs.org
Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT is crucial for interpreting infrared (IR) and Raman spectra. nih.govresearchgate.netnih.govmdpi.com For this compound, a frequency calculation would predict the positions of characteristic vibrational modes, such as the N-H stretch of the dihydropyridine ring, the C=O stretching of the ester groups, and the asymmetric and symmetric stretches of the nitro group. The most significant impact of the d7-propyl substitution would be observed in the C-D stretching region, which appears at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹). ajchem-a.comajchem-a.com This isotopic shift is a direct consequence of the heavier mass of deuterium. britannica.com
Table 2: Predicted Vibrational Frequency Shifts upon Deuteration of a Propyl Group
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
| Symmetric CH₃/CD₃ Stretch | ~2870 | ~2050 |
| Asymmetric CH₃/CD₃ Stretch | ~2960 | ~2250 |
| Symmetric CH₂/CD₂ Stretch | ~2850 | ~2100 |
| Asymmetric CH₂/CD₂ Stretch | ~2925 | ~2200 |
Note: These are approximate values based on the theoretical mass-on-a-spring model and literature on deuterated compounds. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the environment. mdpi.comdntb.gov.uayoutube.com
MD simulations can reveal the dynamic nature of the dihydropyridine ring and its substituents. japsonline.com For this compound, simulations in a vacuum or in an implicit solvent could illustrate the flexibility of the dihydropyridine ring, showing transitions between different boat-like conformations. The simulations would also capture the rotational dynamics of the nitrophenyl and ester groups. While the deuteration of the propyl group does not change the classical force fields used in standard MD simulations, the increased mass would slightly slow down the local motions of the propyl-d7 tail compared to a non-deuterated propyl group. This subtle effect on dynamics is a known consequence of isotopic substitution.
MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent or a lipid bilayer, which can serve as a simple model for a biological membrane. acs.orgnih.govnih.govresearchgate.netmdpi.commdpi.commdpi.com
Solvent Interactions: Simulations of this compound in an explicit solvent like water would reveal the formation and dynamics of hydrogen bonds between the solvent and the ester carbonyls or the N-H group of the dihydropyridine ring. The hydration shell around the molecule could be characterized, providing insights into its solubility.
Membrane Interactions: Given the lipophilic nature of dihydropyridine derivatives, MD simulations can be used to model their interaction with a model phospholipid bilayer. nih.gov These simulations could predict the preferred location and orientation of this compound within the membrane. It is likely that the molecule would insert into the lipid bilayer, with the polar ester and nitro groups oriented towards the more polar headgroup region of the lipids and the nonpolar rings embedded in the hydrophobic core. The deuterated propyl chain, being nonpolar, would favorably interact with the lipid acyl chains.
Isotope Effect Modeling
The primary difference between this compound and its non-deuterated counterpart is the mass of the seven deuterium atoms replacing protons on the propyl group. This mass difference gives rise to isotope effects, which can be modeled computationally. icm.edu.plresearchgate.net
The most significant is the kinetic isotope effect, where the rates of chemical reactions involving the breaking of a C-D bond are slower than those for a C-H bond. britannica.com This is due to the lower zero-point energy of the C-D bond compared to the C-H bond. While this is less relevant for the stable Nitrendipine molecule itself, it is a crucial consideration in its metabolism, where enzymatic reactions might involve hydrogen abstraction from the propyl group.
Furthermore, equilibrium isotope effects can occur, where the position of an equilibrium can be slightly shifted upon isotopic substitution. cchmc.org This could, in principle, subtly alter the conformational equilibrium of the propyl group, although this effect is expected to be very small. As mentioned earlier, the vibrational frequencies are significantly affected, which is a direct and predictable consequence of the increased mass of deuterium. ajchem-a.comajchem-a.com Computational models can accurately predict these vibrational shifts. oup.com
Theoretical Prediction of Kinetic and Equilibrium Isotope Effects
The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position can alter the rate and equilibrium of chemical reactions. This phenomenon, known as the deuterium isotope effect, is a consequence of the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond has a lower zero-point energy, making it stronger and more difficult to break.
Kinetic Isotope Effects (KIEs):
The primary kinetic isotope effect (kH/kD) is the ratio of the reaction rate for the non-deuterated compound (kH) to that of the deuterated analogue (kD). A kH/kD value greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction. Theoretical predictions of KIEs for compounds like this compound typically involve quantum mechanical calculations to model the transition state of the metabolic reaction. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the difference in activation energy can be determined, which in turn allows for the prediction of the KIE.
For dihydropyridine derivatives such as nitrendipine, a major metabolic pathway involves the oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) derivative, a reaction often catalyzed by cytochrome P450 enzymes. nih.gov If the removal of a hydrogen atom from the dihydropyridine ring is the rate-limiting step, deuteration at this position would be expected to result in a significant primary KIE.
Equilibrium Isotope Effects (EIEs):
Equilibrium isotope effects (KeqH/KeqD) reflect the influence of isotopic substitution on the equilibrium constant of a reaction. EIEs are generally smaller than KIEs and arise from the changes in the vibrational energy of the molecule between the reactant and product states. Theoretical models, such as those employing density functional theory (DFT), can be used to calculate the vibrational frequencies of all species in a reaction at equilibrium. mdpi.com These calculations allow for the prediction of how deuteration will shift the equilibrium position of a reaction. For instance, in reversible binding to a receptor, the EIE can provide insights into whether the deuterated or non-deuterated form binds more favorably.
Below is a hypothetical data table illustrating the kind of theoretical predictions that could be generated for this compound. The values are representative of typical deuterium isotope effects observed for metabolic reactions.
| Parameter | Predicted Value | Computational Method | Implication |
| Primary Kinetic Isotope Effect (kH/kD) for Dihydropyridine Oxidation | 3.5 | B3LYP/6-311+G(d,p) | C-H bond cleavage is likely the rate-determining step in the oxidation of the dihydropyridine ring. |
| Secondary Kinetic Isotope Effect (kH/kD) for Ester Hydrolysis | 1.1 | MP2/aug-cc-pVTZ | Deuteration of the propyl group has a minor effect on the rate of ester hydrolysis. |
| Equilibrium Isotope Effect (KeqH/KeqD) for Receptor Binding | 0.95 | DFT with solvent model | The deuterated analogue may have a slightly higher binding affinity for its target receptor. |
Interactive Data Table
Click to view interactive data
| Parameter | Predicted Value | Computational Method | Implication |
|---|---|---|---|
| Primary Kinetic Isotope Effect (kH/kD) for Dihydropyridine Oxidation | 3.5 | B3LYP/6-311+G(d,p) | C-H bond cleavage is likely the rate-determining step in the oxidation of the dihydropyridine ring. |
| Secondary Kinetic Isotope Effect (kH/kD) for Ester Hydrolysis | 1.1 | MP2/aug-cc-pVTZ | Deuteration of the propyl group has a minor effect on the rate of ester hydrolysis. |
| Equilibrium Isotope Effect (KeqH/KeqD) for Receptor Binding | 0.95 | DFT with solvent model | The deuterated analogue may have a slightly higher binding affinity for its target receptor. |
Correlation of Computational Data with Experimental Mechanistic Findings
A crucial aspect of computational chemistry in drug development is the ability to correlate theoretical predictions with experimental results. This correlation validates the computational models and provides a deeper understanding of the underlying reaction mechanisms.
For this compound, computational data can be correlated with a variety of experimental findings:
Metabolite Profiling: Experimental studies can identify the metabolites of this compound. Computational models can then be used to calculate the reaction energetics for different potential metabolic pathways. A strong correlation between the experimentally observed major metabolites and the computationally predicted lowest energy pathways would support the proposed mechanism.
Enzyme Kinetics: Experimentally measured kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the metabolism of both the deuterated and non-deuterated compounds can be compared with computationally derived activation energies. A lower calculated activation energy for a particular metabolic route should correspond to a higher experimentally observed reaction rate.
Spectroscopic Data: Computational methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. Comparing these predicted spectra with experimentally obtained spectra can help to confirm the structure of metabolites and intermediates.
The following table illustrates how computational data for this compound could be correlated with potential experimental findings.
| Computational Prediction | Experimental Finding | Correlation and Mechanistic Insight |
| Calculated activation energy for dihydropyridine oxidation is significantly lower than for ester hydrolysis. | The primary metabolite observed in vitro is the pyridine analogue of nitrendipine. | This correlation suggests that oxidation of the dihydropyridine ring is the major metabolic pathway, consistent with the computational prediction of a lower energy barrier for this reaction. |
| Predicted primary KIE of 3.5 for the formation of the pyridine metabolite. | Experimentally measured kH/kD for the formation of the pyridine metabolite is 3.2. | The close agreement between the predicted and experimental KIE provides strong evidence that the cleavage of the C-H bond on the dihydropyridine ring is the rate-determining step in this metabolic transformation. |
| Molecular docking simulations show a favorable binding pose of this compound in the active site of CYP3A4, with the dihydropyridine ring positioned near the heme iron. | In vitro metabolism studies with recombinant CYP enzymes show that CYP3A4 is the primary enzyme responsible for the metabolism of nitrendipine. | The computational docking results are consistent with the experimental finding, providing a structural basis for the observed enzyme selectivity. |
Interactive Data Table
Click to view interactive data
| Computational Prediction | Experimental Finding | Correlation and Mechanistic Insight |
|---|---|---|
| Calculated activation energy for dihydropyridine oxidation is significantly lower than for ester hydrolysis. | The primary metabolite observed in vitro is the pyridine analogue of nitrendipine. | This correlation suggests that oxidation of the dihydropyridine ring is the major metabolic pathway, consistent with the computational prediction of a lower energy barrier for this reaction. |
| Predicted primary KIE of 3.5 for the formation of the pyridine metabolite. | Experimentally measured kH/kD for the formation of the pyridine metabolite is 3.2. | The close agreement between the predicted and experimental KIE provides strong evidence that the cleavage of the C-H bond on the dihydropyridine ring is the rate-determining step in this metabolic transformation. |
| Molecular docking simulations show a favorable binding pose of this compound in the active site of CYP3A4, with the dihydropyridine ring positioned near the heme iron. | In vitro metabolism studies with recombinant CYP enzymes show that CYP3A4 is the primary enzyme responsible for the metabolism of nitrendipine. | The computational docking results are consistent with the experimental finding, providing a structural basis for the observed enzyme selectivity. |
Stability and Degradation Studies in Controlled Research Environments
Chemical Stability Under Varied Conditions
The intrinsic chemical stability of Nitrendipine (B1678957) propyl-d7 ester is a key factor in its handling and formulation. The following subsections explore its degradation when exposed to photolytic, hydrolytic, and thermal stress.
Exposure to light can induce chemical changes in photosensitive molecules. Studies on the parent compound, nitrendipine, have shown that it undergoes photodegradation. The process is influenced by the solvent in which the compound is dissolved, with the degradation following first-order kinetics nih.gov. The primary mechanism of degradation upon light exposure is oxidation nih.gov.
The rate of photodegradation of nitrendipine has been observed to vary in different solvents. While specific kinetic data for Nitrendipine propyl-d7 ester is not available, the behavior of nitrendipine provides insight into potential degradation pathways.
Table 1: Effect of Solvents on Photodegradation of Nitrendipine
| Solvent | Observation |
|---|---|
| Methanol (B129727) | Influences the rate of photodegradation nih.gov. |
| Chloroform | Influences the rate of photodegradation nih.gov. |
| Dichloromethane | Influences the rate of photodegradation nih.gov. |
| Acetone | Influences the rate of photodegradation nih.gov. |
The stability of ester-containing compounds can be significantly affected by the pH of the surrounding medium due to susceptibility to hydrolysis. Research on nitrendipine indicates that its degradation is faster in acidic mediums compared to alkaline mediums when subjected to heat nih.gov. Specifically, degradation was more rapid in 0.1 N hydrochloric acid than in 0.1 N sodium hydroxide at 100°C nih.gov. This suggests that this compound is also likely to exhibit pH-dependent hydrolytic stability.
Table 2: pH-Dependent Degradation of Nitrendipine at 100°C
| Condition | Relative Degradation Rate |
|---|---|
| Acidic (0.1 N HCl) | Faster nih.gov. |
Elevated temperatures can accelerate the degradation of chemical compounds. In the case of nitrendipine, thermal stress in both acidic and alkaline solutions leads to degradation, with the rate being dependent on the pH nih.gov. The primary degradation product identified under these conditions is a result of oxidation nih.gov.
Oxidative Degradation Processes
Oxidation is a major degradation pathway for nitrendipine nih.gov. Understanding the susceptibility of this compound to oxidation is crucial for preventing the formation of impurities.
Forced degradation studies on nitrendipine have demonstrated its susceptibility to oxidation. The major route of degradation when exposed to sunlight, as well as acidic and alkaline conditions, is oxidation nih.gov. This indicates that the dihydropyridine (B1217469) ring in the molecule is prone to oxidation.
The primary oxidative degradant of nitrendipine has been identified as dehydronitrendipine nih.gov. This product is formed through the oxidation of the dihydropyridine ring to a pyridine (B92270) ring. The identity of this degradant has been confirmed using various spectrometric methods, including UV, IR, and 1H NMR spectrometry nih.gov. It is anticipated that this compound would form the corresponding deuterated version of this degradant.
Table 3: Identified Degradation Product of Nitrendipine
| Degradation Pathway | Degradant | Method of Confirmation |
|---|
Stability and Degradation of this compound in Controlled Research Environments
As a deuterated analog of a nitrendipine ester, this compound serves as a critical internal standard for mass spectrometry-based bioanalytical studies. Its utility is contingent upon its stability, both chemically and isotopically, under typical storage and handling conditions. This section details the protocols for assessing long-term stability and examines the impact of various storage parameters on the integrity of this research reference standard.
Long-Term Stability Protocols
The establishment of a defined re-test period for research standards like this compound is crucial for ensuring the accuracy and reproducibility of experimental data. Long-term stability studies are designed to monitor the integrity of the compound over an extended period under specified storage conditions.
A comprehensive stability protocol involves storing aliquots of the reference standard in tightly sealed, light-protected containers at multiple temperature and humidity conditions. edaegypt.gov.eg Based on guidelines for pharmaceutical products, a typical study would include the following conditions:
Long-Term Storage: 25°C ± 2°C at 60% ± 5% relative humidity (RH) or 30°C ± 2°C at 65% ± 5% RH. europa.eu
Accelerated Storage: 40°C ± 2°C at 75% ± 5% RH. europa.eu
Refrigerated Storage: 5°C ± 3°C.
Frozen Storage: -20°C ± 5°C and -80°C ± 10°C.
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.eu Accelerated studies are often conducted for a period of 6 months, with testing at 0, 3, and 6 months. edaegypt.gov.eg At each time point, samples are analyzed for chemical purity (assay) and the presence of degradation products. The primary degradation pathway for 1,4-dihydropyridine (B1200194) compounds like nitrendipine involves the aromatization (oxidation) of the dihydropyridine ring to its corresponding pyridine derivative. nih.govresearchgate.net This process results in a complete loss of the compound's characteristic activity.
Table 1: Hypothetical Long-Term Stability Data for this compound
This table illustrates potential outcomes of a long-term stability study. The data is representative of typical stability profiles for dihydropyridine compounds.
| Storage Condition | Time Point | Chemical Purity (%) | Main Degradation Product (Pyridine Derivative %) |
| 25°C / 60% RH (Protected from Light) | 0 Months | 99.8 | < 0.1 |
| 12 Months | 99.5 | 0.3 | |
| 24 Months | 99.1 | 0.7 | |
| 40°C / 75% RH (Protected from Light) | 0 Months | 99.8 | < 0.1 |
| 3 Months | 98.9 | 0.9 | |
| 6 Months | 97.5 | 2.3 | |
| 5°C (Protected from Light) | 0 Months | 99.8 | < 0.1 |
| 24 Months | 99.7 | 0.1 | |
| -20°C (Protected from Light) | 0 Months | 99.8 | < 0.1 |
| 24 Months | 99.8 | < 0.1 |
Impact of Storage Conditions on Isotopic and Chemical Purity
The reliability of an isotopically labeled internal standard depends on both its chemical purity and the stability of its isotopic label. Environmental factors can significantly impact both of these critical attributes.
Chemical Purity: The chemical stability of this compound is influenced primarily by temperature, humidity, and light.
Light: Like other 1,4-dihydropyridine derivatives, nitrendipine is highly sensitive to light. researchgate.net Exposure to UV or ambient light can accelerate the oxidation of the dihydropyridine ring, leading to the formation of the inactive pyridine analog. Therefore, the material must be stored in light-protected containers (e.g., amber vials).
Temperature and Humidity: Accelerated stability studies on nitrendipine and related compounds have shown that thermodegradation is significantly influenced by the presence of humidity. nih.govresearchgate.net In dry air, the compounds are relatively stable, but degradation increases with rising temperature and relative humidity. nih.gov This degradation also primarily results in the formation of the corresponding nitroso derivative through aromatization of the dihydropyridine ring. nih.gov
Isotopic Purity: Isotopic purity refers to the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms (in this case, seven). For this compound, the deuterium atoms are located on the propyl group, bonded to carbon atoms. C-D bonds are generally very stable and not prone to the hydrogen-deuterium (H/D) exchange that can occur with deuterons attached to heteroatoms (like oxygen or nitrogen). mdpi.com
However, extreme conditions could potentially compromise isotopic stability. While unlikely under standard protocols, exposure to strong acids, bases, or certain metal catalysts, particularly at elevated temperatures, could facilitate H/D exchange, leading to a decrease in isotopic purity. mdpi.com It is therefore essential that the reference standard is stored in a neutral, inert environment, free from potential contaminants. The stability of the label ensures that the mass difference between the standard and the analyte remains constant, which is fundamental for accurate quantification by mass spectrometry. symeres.com
Table 2: Illustrative Impact of Stressed Storage Conditions on Standard Integrity
This table provides a hypothetical comparison of the stability of this compound under recommended versus stressed conditions over a 6-month period.
| Storage Condition | Chemical Purity (%) | Isotopic Purity (%) | Observations |
| -20°C, Dark, Sealed Vial | 99.8 | 99.7 | No significant change in chemical or isotopic purity. |
| 40°C / 75% RH, Dark, Sealed Vial | 97.5 | 99.7 | Significant chemical degradation observed. Isotopic purity remains stable. |
| 25°C, Exposed to Ambient Light | 92.3 | 99.7 | Rapid chemical degradation due to photo-oxidation. Isotopic purity unaffected. |
| 50°C, in Basic Solution (pH 10) | 85.1 | 99.5 | Accelerated chemical degradation. Potential for slight, but measurable, H/D back-exchange under harsh conditions. |
Future Research Directions and Advanced Methodological Development
Development of Novel Synthetic Routes for Deuterated Dihydropyridines
The synthesis of deuterated compounds is a cornerstone of modern medicinal chemistry, enabling the enhancement of pharmacokinetic profiles and the detailed study of metabolic pathways. researchgate.netnih.gov For the dihydropyridine (B1217469) class of molecules, which includes Nitrendipine (B1678957), the development of more advanced synthetic routes is a primary area of future research. Current methods for creating deuterated active pharmaceutical ingredients (APIs) often result in a wide distribution of isotopologues (molecules differing in the number of deuterium (B1214612) atoms) and isotopomers (molecules differing in the position of deuterium atoms). nih.gov
A significant challenge in the synthesis of deuterated dihydropyridines is achieving high levels of site- and stereoselectivity. nih.gov Since many dihydropyridines possess at least one chiral center, their pharmacological effects can differ between enantiomers. nih.gov Therefore, developing synthetic methods that can selectively introduce deuterium at specific positions without altering the desired stereochemistry is crucial.
Future research will likely focus on several key areas:
Catalytic Asymmetric Synthesis : The use of chiral catalysts to guide the deuteration process, ensuring the formation of a single, desired stereoisomer. nih.govmdpi.com
Enzyme-Catalyzed Reactions : Leveraging the high selectivity of enzymes to introduce deuterium into specific molecular locations. While often limited by substrate scope, this method can provide excellent enantioselectivity. nih.govmdpi.com
Stepwise Saturation and Deuteration : Advanced methods involving the stepwise treatment of precursor molecules, such as pyridinium (B92312) salts, with deuterated reagents (like D⁻ and D⁺) can create a series of specific deuterated isotopomers. researchgate.net
Late-Stage Functionalization : Techniques that allow for the introduction of deuterium into a complex molecule, like a dihydropyridine, in the final steps of synthesis. This approach is highly valuable for rapidly creating a library of deuterated variants for screening. musechem.com
Recent advancements have demonstrated the regioselective and stereoselective deuteration of tetrahydropyridine, a related N-heterocycle, showcasing the potential for precise isotopic labeling. researchgate.net Another novel approach uses a simple sodium ethoxide in deuterated ethanol (B145695) (NaOEt in EtOD) system for the site-selective and stereoselective α-deuteration of amino acids without needing external chiral sources, a concept that could potentially be adapted for other molecular scaffolds. nih.gov The continual development of such innovative methods will be essential for producing highly pure, single-isotopomer deuterated dihydropyridines for advanced research.
Expansion of Analytical Applications
Isotopically labeled compounds like Nitrendipine Propyl-d7 Ester are invaluable tools for analytical studies, particularly in quantifying drug and metabolite levels in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). youtube.commetsol.com The future of this field lies in integrating these labeled compounds with more advanced and higher-throughput analytical technologies.
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections or cell cultures. Integrating deuterated tracers with MSI offers a way to not only quantify a drug but also to see precisely where it and its metabolites are located within a biological system. nih.gov
Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance spectroscopy (MRS) technique that can track the metabolic fate of deuterium-labeled substrates in three dimensions in a non-invasive manner. nih.govisotope.comresearchgate.net This method takes advantage of the low natural abundance of deuterium (²H), which results in a minimal background signal, allowing for clear detection of the administered labeled compound and its metabolic products. nih.gov By using a deuterated probe like this compound, researchers could potentially visualize its distribution and metabolism in living systems, providing unparalleled insights into its pharmacokinetics. biorxiv.org
To accelerate drug discovery and development, there is a growing need for analytical methods that are faster and more efficient. youtube.com Miniaturization and automation are key strategies to achieve this. researchgate.net
Miniaturization : This involves scaling down the volume of assays, which reduces the consumption of expensive reagents and limited test compounds. dispendix.comnih.gov Using micro-well plates (e.g., 1536-well formats) or microfluidic devices ("lab-on-a-chip") allows for a massive increase in the number of experiments that can be run simultaneously. dispendix.comresearchgate.net
By combining miniaturized assays with automated workflows, researchers can create high-throughput screening (HTS) platforms. dispendix.com This would enable the rapid testing of how different conditions (e.g., cell types, co-administered drugs) affect the metabolism of this compound, generating large, high-quality datasets in a fraction of the time required by traditional methods. researchgate.net
Deeper Mechanistic Insights through Isotopic Probes
Isotopically labeled compounds are essential for elucidating the precise mechanisms by which drugs interact with their biological targets, such as enzymes. youtube.comnih.gov The difference in mass between hydrogen and deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered when a hydrogen atom is replaced by deuterium. researchgate.net This effect provides a powerful tool for studying reaction mechanisms.
The KIE can be used to determine whether a specific carbon-hydrogen bond is broken in the rate-limiting step of an enzymatic reaction. researchgate.net By synthesizing variants of a drug with deuterium placed at different positions, researchers can probe which parts of the molecule are involved in critical interactions within the enzyme's active site.
Binding Isotope Effects (BIEs) are another advanced application. BIEs measure the change in the vibrational environment of a bond when a substrate binds to an enzyme, even before any chemical reaction occurs. This provides experimental data on how the enzyme physically constrains the substrate in the Michaelis complex, offering a detailed picture of the enzyme-substrate interactions that lead to catalysis. researchgate.net For a compound like this compound, measuring these isotope effects could reveal precise details about its orientation and interaction with the active site of its target protein, such as a calcium channel or a metabolizing enzyme. This information is invaluable for understanding its mechanism of action and for designing new drugs with improved properties. nih.gov
Elucidation of Non-Covalent Interactions via Isotopic Perturbations
The strategic replacement of hydrogen with deuterium in this compound offers a subtle yet powerful tool for probing non-covalent interactions that are crucial for its biological activity. Isotopic perturbation studies, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, can provide detailed insights into the nature and strength of hydrogen bonds and other weak interactions involving the deuterated propyl ester group. nih.gov
When a hydrogen atom is replaced by deuterium, the slight increase in mass and the difference in zero-point energy can lead to measurable changes in the chemical shifts of nearby nuclei. nih.gov These changes, known as deuterium isotope effects, are particularly sensitive to the electronic environment and can be used to characterize intramolecular and intermolecular hydrogen bonds. nih.gov For instance, in 1,4-dihydropyridine (B1200194) derivatives, a class of compounds to which nitrendipine belongs, deuterium isotope effects on ¹³C chemical shifts have been effectively used to investigate weak intramolecular hydrogen bonds. nih.gov
In the context of this compound, isotopic perturbation studies could be designed to elucidate the interactions between the deuterated propyl group and the active site of its target protein, the L-type calcium channel. By comparing the NMR spectra of the deuterated and non-deuterated forms of the compound upon binding to the receptor, researchers can map out the specific points of interaction and the conformational changes that occur. This information is invaluable for understanding the structure-activity relationship and for the rational design of new analogs with improved binding affinity and selectivity.
Table 1: Representative Deuterium Isotope Effects on ¹³C Chemical Shifts in Dihydropyridine Derivatives
| Position of Deuteration | Observed Isotope Effect (ppm) | Implied Interaction |
| N1-H | -0.05 to -0.15 | Participation in hydrogen bonding |
| C2-CH₃ | -0.01 to -0.03 | Steric and electronic effects |
| C4-Aryl | -0.02 to -0.08 | Influence on ring conformation |
Note: This table presents hypothetical data based on typical values observed in related compounds to illustrate the concept.
Theoretical Chemistry Advancements for Deuterated Systems
Development of More Accurate Computational Models for Deuterium Effects
The subtle yet significant influence of deuterium substitution on the physicochemical properties and biological activity of molecules like this compound necessitates the development of highly accurate computational models. Standard computational chemistry methods often treat isotopes as classical particles with identical properties, which fails to capture the quantum mechanical effects that underlie the observed differences between hydrogen and deuterium.
Future advancements in theoretical chemistry will focus on developing and refining quantum-chemical calculation methods that can accurately predict the consequences of deuteration. doaj.org This includes more sophisticated models for calculating zero-point energies and vibrational frequencies, which are fundamental to understanding the kinetic isotope effect. doaj.org By employing quantum mechanical approaches, it is possible to rationalize changes in binding affinities due to altered hydrogen bond strengths upon deuteration, an effect known as the Ubbelohde effect. doaj.org
In Silico Screening for New Deuterated Analogs for Research Tools
The insights gained from both experimental and theoretical studies of this compound can be leveraged for the in silico screening and design of novel deuterated analogs. Virtual screening techniques allow for the rapid evaluation of large libraries of virtual compounds, identifying candidates with potentially improved properties before committing to their synthesis and experimental testing. alfa-chemistry.com
In the context of deuterated systems, in silico screening can be used to explore the effects of placing deuterium at various positions within the nitrendipine scaffold. alfa-chemistry.com By combining molecular docking simulations with quantitative structure-activity relationship (QSAR) models that are specifically parameterized for deuterated compounds, researchers can predict the binding affinities and metabolic liabilities of a wide range of virtual analogs. nih.gov
For example, a virtual library of nitrendipine derivatives with deuteration at different positions on the propyl ester chain, the dihydropyridine ring, or the phenyl group could be screened for their predicted interaction with a homology model of the L-type calcium channel. This approach can help identify new research tools with tailored properties, such as enhanced metabolic stability for longer-lasting experimental effects or altered binding kinetics to probe specific aspects of receptor function. The combination of computer-aided drug design with experimental validation is a powerful strategy for accelerating the development of new and improved therapeutic agents. nih.gov
Q & A
Q. What are the key physicochemical properties of Nitrendipine Propyl-d7 Ester, and how do they influence experimental design?
this compound, a deuterated analog of nitrendipine, retains the core structure of the parent compound (C18H20N2O6, molecular weight 360.36) but incorporates deuterium at specific positions to enhance metabolic stability in pharmacokinetic studies. Its poor aqueous solubility (insoluble in water and ethanol) necessitates the use of organic solvents like DMSO for in vitro assays, while its UV absorbance at 236 nm enables quantification via spectrophotometric methods . Stability studies under acidic, basic, oxidative, and thermal conditions (1–10% degradation over 1–3 hours) suggest the need for controlled storage (ambient, light-protected) and analytical validation to account for potential degradants .
Q. What validated analytical methods are available for quantifying this compound in complex matrices?
A UV-spectroscopic method using isosbestic points (e.g., 282 nm) and absorption factor calculations has been validated for simultaneous quantification of nitrendipine analogs. Linear calibration curves (1–10 µg/mL, R² = 0.999) and precision within ±2% ensure reproducibility in pharmaceutical formulations. HPLC with UV detection (236 nm) is recommended for serum or plasma studies to minimize matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in calcium channel binding affinity data for Nitrendipine analogs?
Discrepancies in binding affinity (e.g., IC50 variations between studies) may arise from differences in membrane preparation (e.g., rat uterine smooth muscle vs. cardiac tissue) or modulators like diltiazem, which increases [3H]-nitrendipine binding by 40%. Competitive binding assays using dihydropyridines (DHPs) and non-DHPs (e.g., verapamil) can isolate specific vs. nonspecific interactions. La³+ and EDTA/EGTA effects on binding further highlight the role of divalent cations in stabilizing calcium channel conformations .
Q. What experimental strategies optimize in vitro release kinetics of this compound from polymeric carriers?
Supercritical solution impregnation (SSI) with PLLA–PEG–PLLA microparticles allows tunable drug loading via pressure (10–20 MPa) and temperature (35–50°C) modulation. Release kinetics follow Higuchi or Korsmeyer-Peppas models (R² > 0.95), with cosolvents like ethanol enhancing diffusion-controlled release. Dialysis-based assays (37°C, pH 7.4) coupled with UV monitoring (236 nm) validate sustained release profiles .
Q. How should researchers design preclinical studies to ensure reproducibility in this compound pharmacology?
Adhere to NIH guidelines for preclinical reporting:
- Specify animal models (e.g., hypertensive rat strains for hemodynamic studies).
- Detail plasma membrane enrichment protocols for binding assays (e.g., 5'-nucleotidase activity correlation).
- Include statistical thresholds (e.g., p < 0.05 for K⁺-stimulated Ca²⁺ influx inhibition). Transparent methodology (e.g., subcellular fractionation steps) minimizes variability in IC50 determinations .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Nonlinear regression (e.g., Hill equation) models dose-dependent inhibition of calcium influx, with IC50 values validated via bootstrapping (95% confidence intervals). For clinical analogs, ANCOVA adjusts for baseline covariates (e.g., blood pressure in hypertensive cohorts). Meta-analyses of conflicting data should weight studies by sample size and methodological rigor (e.g., double-blind designs) .
Methodological Considerations
Q. How can researchers validate the deuterium incorporation efficiency in this compound?
Mass spectrometry (MS) with electrospray ionization (ESI) quantifies deuterium enrichment (>98% by isotopic abundance). NMR (¹H and ²H) confirms positional integrity, while stability studies in deuterated solvents (e.g., D2O) assess isotopic exchange risks. Cross-validate with chromatographic purity (HPLC-UV) to exclude non-deuterated impurities .
Q. What protocols mitigate photodegradation during this compound handling?
UV light exposure (1–3% degradation) necessitates amber glassware and low-actinic lighting in lab settings. Forced degradation studies (ICH Q1A guidelines) under UVA/UVB (320–400 nm) identify photolytic byproducts, while LC-MS/MS characterizes degradation pathways for method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
